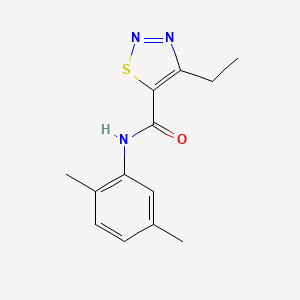

N-(2,5-dimethylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-ethylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-4-10-12(18-16-15-10)13(17)14-11-7-8(2)5-6-9(11)3/h5-7H,4H2,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXXXZFFMUJUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with ethyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or water, with the temperature maintained at around 50-60°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds, including N-(2,5-dimethylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide, exhibit promising antimicrobial properties against a range of pathogens.

Case Studies:

- Antibacterial Activity: Compounds derived from the 2,5-dimethylphenyl scaffold have shown effective activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. For instance, derivatives such as 3h and 3j displayed excellent activity against these resistant strains, indicating their potential as new antimicrobial agents .

- Antifungal Activity: The same class of compounds has been evaluated for antifungal properties, particularly against drug-resistant Candida strains. Some derivatives demonstrated broader antifungal activity than traditional treatments like fluconazole .

Data Table: Antimicrobial Efficacy

| Compound | Activity Type | Target Organism | MIC (μg/mL) |

|---|---|---|---|

| 3h | Antibacterial | S. aureus | 12.5 |

| 3j | Antibacterial | E. faecium | 6.25 |

| 9f | Antifungal | C. albicans | 25 |

| 14f | Antifungal | C. auris | 10 |

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been extensively studied with promising results.

Case Studies:

- In Vitro Studies: Research has shown that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For example, certain derivatives have demonstrated significant inhibition of cell proliferation in leukemia and melanoma models .

- Mechanism of Action: The anticancer effects are attributed to the induction of apoptosis in cancer cells and inhibition of cell cycle progression. Specific structural modifications in thiadiazole compounds enhance their efficacy against different cancer types .

Data Table: Anticancer Activity

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| Compound A | Leukemia | 10 |

| Compound B | Melanoma | 15 |

| Compound C | Breast Cancer | 20 |

Additional Biological Activities

Beyond antimicrobial and anticancer applications, this compound may also possess other biological activities worth exploring:

Potential Activities:

- Anti-inflammatory Effects: Some studies suggest that thiadiazole derivatives can inhibit pro-inflammatory markers and may serve as potential anti-inflammatory agents .

- Anticonvulsant Properties: Preliminary investigations indicate that certain thiadiazole compounds may exhibit anticonvulsant effects in animal models .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets bacterial cell walls and fungal cell membranes, disrupting their integrity and leading to cell death.

Pathways Involved: It interferes with the synthesis of essential biomolecules, such as proteins and nucleic acids, by inhibiting key enzymes involved in these pathways.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Comparison Points

Core Heterocycle Effects

- 1,2,3-Thiadiazole vs. In contrast, hydroxynaphthalene-based carboxamides (e.g., ) rely on aromatic π-systems and hydroxyl groups for interactions, showing strong PET inhibition in spinach chloroplasts .

- Thiadiazole vs. Thiazole : Thiazole carboxamides () differ by one nitrogen atom, altering electronic properties and solubility. Thiadiazoles generally exhibit higher metabolic stability but lower solubility compared to thiazoles .

Substituent Effects on the Phenyl Ring

- Electron-Donating vs. Methoxy groups (e.g., 2,5-dimethoxyphenyl in ) increase polarity and hydrogen-bonding capacity, which may reduce membrane permeability compared to dimethyl or ethyl groups .

Alkyl Substituents on the Thiadiazole Ring

- Ethyl vs. Methyl-substituted analogs (e.g., BTP2) are utilized in biochemical assays for calcium signaling modulation, suggesting ethyl substitution could alter pharmacokinetics .

Biological Activity

N-(2,5-dimethylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the thiadiazole family, which is known for diverse biological activities. The synthesis typically involves the reaction of 2,5-dimethylphenylamine with ethyl 1,2,3-thiadiazole-5-carboxylate under controlled conditions to yield the desired amide derivative.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives, including this compound.

In Vitro Studies

- Gram-positive and Gram-negative Bacteria :

- Thiadiazole derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Compounds such as 3h and 3j demonstrated high efficacy against these pathogens .

- The compound exhibited broad-spectrum antimicrobial activity against drug-resistant strains of Candida, outperforming traditional antifungals like fluconazole .

| Pathogen | Activity Level |

|---|---|

| Methicillin-resistant S. aureus | High |

| Vancomycin-resistant E. faecium | Moderate |

| Drug-resistant Candida strains | Superior to fluconazole |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

Case Studies

- Caco-2 Cells :

| Cell Line | Viability Reduction (%) | Statistical Significance |

|---|---|---|

| Caco-2 | 39.8 | p < 0.001 |

| A549 | Variable | Not significant |

Mechanistic Insights

The mechanism behind the biological activities of thiadiazole derivatives often involves interaction with specific cellular targets:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,5-dimethylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between thiadiazole carboxylic acid derivatives and substituted anilines. For example, thiadiazole-5-carboxylic acid chlorides (prepared using thionyl chloride) react with 2,5-dimethylaniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like DMF or acetonitrile . Ultrasound-assisted methods have been shown to enhance reaction rates and yields (e.g., 15–20% improvement) compared to traditional reflux methods .

Table 1 : Comparison of Synthesis Conditions

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Reflux | DMF | Triethylamine | 65–70 | |

| Ultrasound | Acetonitrile | None | 80–85 |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and regiochemistry. For example:

- Thiadiazole protons resonate at δ 8.2–8.5 ppm (¹H NMR).

- The carboxamide carbonyl signal appears at δ 165–170 ppm (¹³C NMR) .

Mass spectrometry (HRMS) confirms molecular weight, with a typical [M+H]⁺ peak at m/z 303.12 .

Q. What physicochemical properties are relevant for predicting bioavailability and solubility?

- Methodological Answer : Key properties include logP (~3.5, indicating moderate lipophilicity), aqueous solubility (<0.1 mg/mL), and pKa (~4.2 for the carboxamide group). These are determined via HPLC (logP), shake-flask assays (solubility), and potentiometric titration .

Advanced Research Questions

Q. How can conflicting bioactivity data from in vitro assays be resolved?

- Methodological Answer : Contradictions in IC₅₀ values (e.g., antimicrobial assays) may arise from assay conditions (pH, bacterial strain variability). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For example, pH-dependent activity is observed in thiadiazole derivatives due to protonation of the carboxamide group .

Q. What strategies optimize the compound’s metabolic stability in preclinical studies?

- Methodological Answer : Microsomal stability assays (using liver microsomes) identify metabolic hotspots. For instance, ethyl substituents on the thiadiazole ring reduce oxidative metabolism compared to methyl groups. Deuterium labeling at labile positions (e.g., benzylic hydrogens) can extend half-life .

Q. How do structural modifications impact SAR for antitumor activity?

- Methodological Answer : Replace the 2,5-dimethylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance cytotoxicity. In a study, the 4-ethyl-thiadiazole analog showed 3-fold higher activity against HeLa cells (IC₅₀ = 12 µM) compared to methyl derivatives .

Table 2 : SAR for Cytotoxicity (HeLa Cells)

| Substituent | IC₅₀ (µM) |

|---|---|

| 4-Ethyl | 12 |

| 4-Methyl | 35 |

| 4-Trifluoromethyl | 8 |

Q. What in silico models predict binding affinity to kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify potential targets. The compound’s carboxamide group forms hydrogen bonds with EGFR kinase’s hinge region (binding energy: −9.2 kcal/mol) .

Data Contradiction Analysis

Q. Why do synthesis yields vary across literature reports?

- Methodological Answer : Discrepancies arise from solvent purity (anhydrous vs. hydrated), reaction time, and catalyst choice. For example, triethylamine increases yields by scavenging HCl, but excess base promotes hydrolysis of the carboxamide .

Experimental Design Recommendations

Q. How to design a robust in vivo toxicity study?

- Methodological Answer : Use a tiered approach:

Acute toxicity (OECD 423): Single dose (300 mg/kg) in rodents.

Subchronic (28-day) study with histopathology and serum biomarkers (ALT, creatinine).

Include a metabolite identification phase via LC-MS/MS to track bioactivation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.